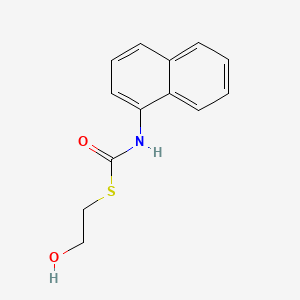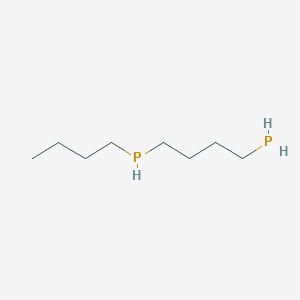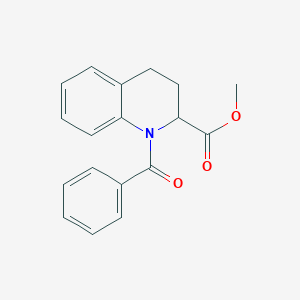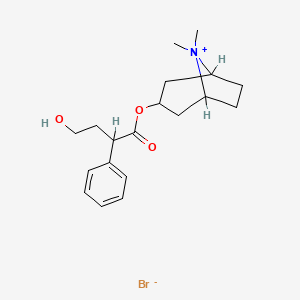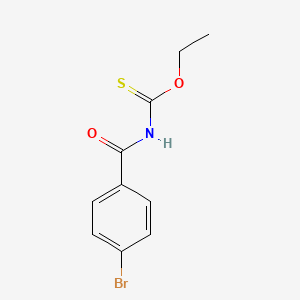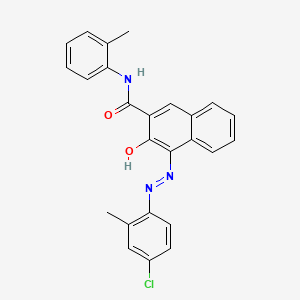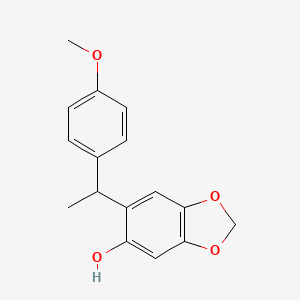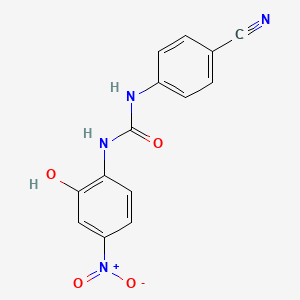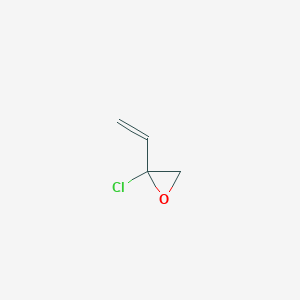
2-Chloro-2-ethenyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-ethenyloxirane typically involves the reaction of chloroprene with an oxidizing agent. One common method is the epoxidation of chloroprene using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired epoxide ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of chloroprene and the oxidizing agent into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions
2-Chloro-2-ethenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Peracids (e.g., peracetic acid) under mild conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of diols or higher epoxides.
Reduction: Conversion to diols.
Substitution: Formation of various substituted oxiranes.
科学的研究の応用
2-Chloro-2-ethenyloxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-2-ethenyloxirane involves its reactivity with nucleophiles due to the strained epoxide ring. The compound can undergo ring-opening reactions, leading to the formation of various products depending on the nucleophile involved. These reactions are often catalyzed by acids or bases, which facilitate the ring-opening process.
類似化合物との比較
Similar Compounds
Chloroprene: A precursor in the synthesis of 2-chloro-2-ethenyloxirane.
2-Chloroethanol: Another chlorinated compound with different reactivity and applications.
Epichlorohydrin: A similar epoxide with a chlorine substituent, used in the production of epoxy resins.
Uniqueness
This compound is unique due to its combination of an epoxide ring and a vinyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions makes it a valuable intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
70007-78-2 |
|---|---|
分子式 |
C4H5ClO |
分子量 |
104.53 g/mol |
IUPAC名 |
2-chloro-2-ethenyloxirane |
InChI |
InChI=1S/C4H5ClO/c1-2-4(5)3-6-4/h2H,1,3H2 |
InChIキー |
LUNAZOQJFVKQHF-UHFFFAOYSA-N |
正規SMILES |
C=CC1(CO1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


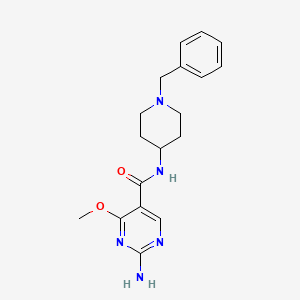
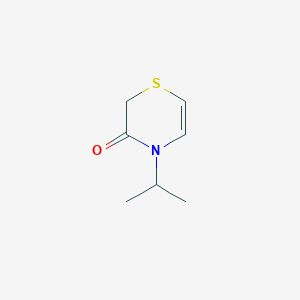
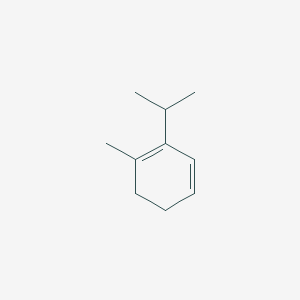
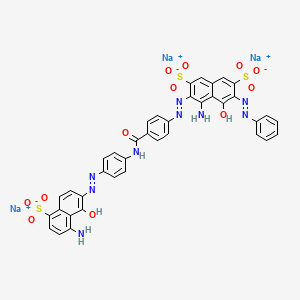
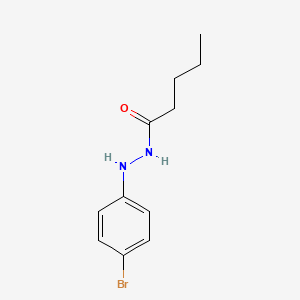
![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
